![molecular formula C23H17ClFNO4S B2531668 1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866810-05-1](/img/structure/B2531668.png)
1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound contains several functional groups, including a methoxy group, a sulfonyl group, and halogen substituents, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as Michael addition, as seen in the synthesis of a related compound, a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . The synthesis process is crucial as it impacts the purity and yield of the final product. The choice of reagents, catalysts, and reaction conditions must be carefully optimized to achieve the desired compound with high selectivity.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for compounds similar to the one . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the spatial arrangement of the functional groups. The crystal structure can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a methoxy group can influence the electronic properties of the molecule and its interaction with other chemical species . The sulfonyl group can also play a role in chemical reactivity, particularly in reactions involving nucleophilic substitution. The halogen substituents, such as chlorine and fluorine, can undergo reactions like halogen exchange or facilitate the formation of carbon-halogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, including the compound , are influenced by their molecular structure. These properties can be investigated using spectroscopic methods such as NMR, UV-Vis, and FT-IR . Theoretical calculations, such as density functional theory (DFT), can complement experimental data to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies . Additionally, the stability of the molecule under various conditions, such as temperature and pH, can be assessed to determine its suitability for different applications .
科学的研究の応用
Synthesis and Bioactivity Evaluation
Quinoline derivatives, including those structurally related to "1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one", have been extensively studied for their potential in medicinal chemistry. These compounds are synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, including those with chlorophenyl and fluorophenyl groups, assessing their anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). Similarly, Chou et al. (2010) designed and synthesized new quinolin-4-one derivatives as potent antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010).
Molecular Structure and Reactivity Studies
The molecular structure and reactivity of quinoline derivatives, including the synthesis of compounds with sulfonyl and methoxy groups, are subjects of research aimed at understanding their chemical properties and potential applications. For example, studies on methyloxorhenium(V) complexes with bidentate ligands, such as quinolines, explore their syntheses and reactivity, highlighting their catalytic capabilities in various reactions (Shan, Ellern, & Espenson, 2002).
Antibacterial and Antimicrobial Agents
Research also focuses on the development of quinoline derivatives as antibacterial and antimicrobial agents. Novel syntheses aim at creating compounds with improved efficacy against resistant strains of bacteria. The work by Hashimoto et al. (2007) on the synthesis of isothiazoloquinolones, potent broad-spectrum antibacterial agents, exemplifies this application, showcasing the potential of quinoline derivatives in addressing the need for new antimicrobial therapies (Hashimoto et al., 2007).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(25)7-10-18)14-26(21)13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJWHOZHRTHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)
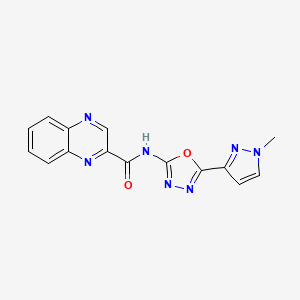

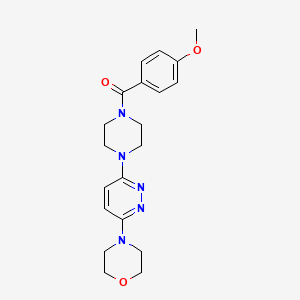
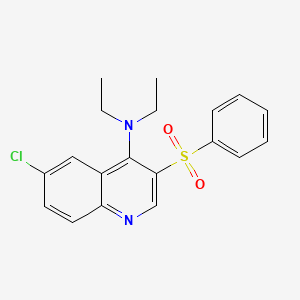
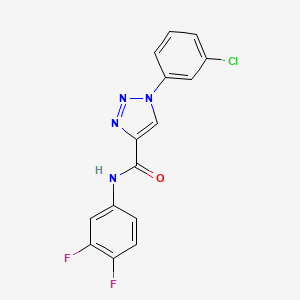
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
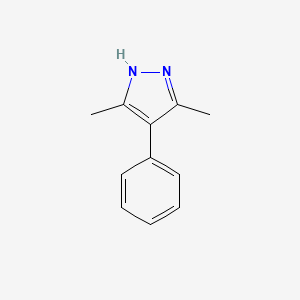

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)